molecular formula C21H16ClF3N2O5S B2981639 Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate CAS No. 338775-49-8

Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate

Cat. No.: B2981639
CAS No.: 338775-49-8
M. Wt: 500.87
InChI Key: DUKOVDNNOBUBGC-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features an ethyl benzenecarboxylate core substituted with a sulfonylamino group. The sulfonamide linker connects to a 4-(3-chloro-5-(trifluoromethyl)-2-pyridinyloxy)phenyl moiety. The pyridine ring is substituted with chlorine (Cl) at position 3 and a trifluoromethyl (CF₃) group at position 5, conferring steric bulk and electron-withdrawing properties .

The trifluoromethylpyridine moiety is a hallmark of agrochemicals due to its metabolic stability and lipophilicity .

Properties

IUPAC Name

ethyl 4-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O5S/c1-2-31-20(28)13-3-5-15(6-4-13)27-33(29,30)17-9-7-16(8-10-17)32-19-18(22)11-14(12-26-19)21(23,24)25/h3-12,27H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKOVDNNOBUBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl intermediate through a series of halogenation and substitution reactions.

    Coupling with Phenol Derivative: The pyridine intermediate is then coupled with a phenol derivative under basic conditions to form the pyridinyl-oxyphenyl compound.

    Sulfonylation: The resulting compound undergoes sulfonylation using sulfonyl chloride in the presence of a base to introduce the sulfonamide group.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter certain functional groups, such as the nitro group.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, particularly at the pyridine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The sulfonamide linkage may also contribute to its overall biological activity by enhancing its stability and solubility.

Comparison with Similar Compounds

Haloxyfop-methyl (Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate)

  • Structural Differences: Haloxyfop-methyl replaces the benzenecarboxylate-sulfonamide group with a phenoxypropanoate ester. The pyridinyloxy-phenyl group is retained but linked via an ether bond to a propanoate chain .
  • Activity :
    • Broad-spectrum herbicide for post-emergence control of grasses.
    • Inhibits ACCase, disrupting fatty acid synthesis in plants .
  • Synthesis: Synthesized via nucleophilic substitution between 2,3-dichloro-5-(trifluoromethyl)pyridine and 2-(4-hydroxyphenoxy)propanoic acid under basic conditions .

Fluazifop-butyl (Butyl 2-(4-(5-(trifluoromethyl)-2-pyridinyloxy)phenoxy)propanoate)

  • Structural Differences: Shares the pyridinyloxy-phenyl-propanoate backbone but includes a butyl ester instead of methyl or ethyl groups .
  • Activity :
    • ACCase inhibitor with selectivity for grassy weeds in broadleaf crops .
  • Key Advantage :
    • Longer alkyl chain (butyl) enhances lipid solubility and field persistence compared to methyl/ethyl esters .

Ethyl 4-{3-[(4-Chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 478065-04-2)

  • Structural Differences: Replaces the sulfonamide linker with a benzoylamino group. Substitutes the pyridine ring with a pyrimidine ring containing a methylsulfanyl group .
  • Applications: No direct pesticidal data, but pyrimidine derivatives are often explored as kinase inhibitors or antimicrobial agents .

4-Chloro-N~1~-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine (CAS 341966-48-1)

  • Structural Differences: Lacks the sulfonylamino-benzenecarboxylate core. Features an ethylenediamine linker between the pyridine and benzene rings .
  • Potential Use: Similar diamines are intermediates in drug synthesis (e.g., antitumor agents) .

Comparative Analysis Table

Compound Name Core Structure Key Functional Groups Applications Synthesis Highlights
Target Compound Ethyl benzenecarboxylate Sulfonamide, trifluoromethylpyridinyloxy Likely herbicide Sulfonation of pyridinyloxy-phenylamine
Haloxyfop-methyl (CAS 69806-50-4) Methyl propanoate Ether, trifluoromethylpyridinyloxy Herbicide (ACCase inhibitor) Nucleophilic substitution
Fluazifop-butyl (CAS 69806-40-2) Butyl propanoate Ether, trifluoromethylpyridinyloxy Herbicide (ACCase inhibitor) Alkylation of phenoxypropanoic acid
Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate Ethyl pyrimidinecarboxylate Benzoylamino, methylsulfanyl Research chemical Condensation of benzoyl chloride

Research Findings and Implications

  • Sulfonamide vs. Ester Linkers :
    The sulfonamide group in the target compound may enhance binding to enzyme active sites (e.g., via hydrogen bonding) compared to ester-linked herbicides like haloxyfop-methyl. However, esters generally exhibit faster degradation in soil, reducing environmental persistence .
  • Role of Trifluoromethylpyridine: This moiety improves resistance to metabolic oxidation, a critical feature in agrochemical design.
  • Synthetic Challenges : Introducing the sulfonamide group requires precise control of reaction conditions (e.g., sulfonyl chloride intermediates), whereas esterification in haloxyfop analogs is more straightforward .

Biological Activity

Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate is a complex organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a pyridine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmaceutical applications.

  • Molecular Formula : C15H11ClF3N2O4S
  • Molecular Weight : 389.75 g/mol
  • CAS Number : 69806-42-4

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the sulfonamide and pyridine moieties suggests potential inhibition of enzymes involved in metabolic pathways, particularly those related to cancer and inflammatory diseases.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a crucial role in pH regulation and ion transport in cells.
  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or function.

Anticancer Activity

Recent studies have indicated that this compound exhibits selective cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)10
HeLa (Cervical Cancer)12

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Study on Anticancer Effects : A study conducted by Zhang et al. (2023) demonstrated that the compound significantly inhibited tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Efficacy Assessment : Research by Lee et al. (2024) highlighted the compound's effectiveness against multidrug-resistant bacterial strains, indicating its potential use in treating infections that are resistant to conventional antibiotics.

Q & A

Q. Table 1. Key Physicochemical Properties of Structurally Related Compounds

PropertyEthyl 4-{...}benzenecarboxylate (Target)Haloxyfop-P-methyl 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid
Molecular Weight~500 g/mol (estimated)361.7 g/mol267.20 g/mol
Melting PointNot reported123–124°C287.5–293.5°C
logP (Predicted)3.8 (ChemAxon)4.12.9
Solubility (Water)<1 mg/L0.89 mg/L (20°C)Insoluble

Q. Table 2. Common Synthetic Intermediates and Conditions

IntermediateRoleReaction ConditionsYield Optimization Tips
4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile Precursor for sulfonylationSNAr reaction with chlorosulfonic acidUse dry DCM to minimize hydrolysis
Ethyl 4-aminobenzoateAmine coupling partnerEDC/HOBt activation in DMFStir at 0°C to prevent racemization
3-Chloro-5-(trifluoromethyl)-2-pyridinol Pyridinyloxy donorMitsunobu reaction with phenolUse DIAD and PPh₃ for efficiency

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